molecular formula C17H13F3N4O B2555895 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone CAS No. 338414-26-9

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone

Cat. No. B2555895
CAS RN: 338414-26-9
M. Wt: 346.313
InChI Key: IAKGZBIPXPZYRK-HZHRSRAPSA-N
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Description

The compound “3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone” is a hydrazone derivative. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent nitrogen-hydrogen bond . They are often used in organic synthesis due to their reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of hydrazones, including the nitrogen-nitrogen double bond and adjacent nitrogen-hydrogen bond .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the trifluoromethyl and methoxyphenyl groups .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrazole moiety is a versatile scaffold in drug development. Researchers have explored derivatives of this compound for their potential pharmacological activities. Notably, pyrazole-based compounds have demonstrated anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties . The unique structure of our compound could serve as a pharmacophore in drug design, contributing to the development of novel therapeutic agents.

Anti-Inflammatory and Analgesic Agents

Pyrazole derivatives are commonly used in anti-inflammatory and analgesic drugs. Their ability to modulate inflammatory pathways makes them valuable candidates for managing pain and inflammation . Further investigation into our compound’s specific anti-inflammatory properties could reveal promising applications.

Anticancer Potential

Given the diverse pharmacological activities of pyrazoles, investigating our compound’s impact on cancer cells is crucial. Pyrazole derivatives have shown promise as antiproliferative agents, making them relevant in cancer treatment . Researchers could explore its cytotoxic effects and potential mechanisms of action.

Cytoprotective Properties

Pyrazoles can protect cells from various stressors, including oxidative damage and inflammation. Our compound’s hydrazone functionality may contribute to cytoprotection, making it an interesting candidate for further study .

Agrochemical Applications

Hydrazones exhibit a wide range of biological properties, including antimicrobial, antifungal, and antitubercular activities . Researchers could explore whether our compound has potential as an agrochemical agent, such as a pesticide or fungicide.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some hydrazones have been studied for their antimicrobial, antiviral, and anticancer activities .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as studies to optimize its synthesis .

properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-[4-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c1-25-14-8-2-11(3-9-14)16-15(10-21-24-16)23-22-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZYGFFNCRWXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone

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